![molecular formula C13H9F4NOS B5806612 N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide, also known as FTI-277, is a small molecule inhibitor that selectively targets farnesyltransferase, an enzyme that plays a crucial role in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide selectively inhibits farnesyltransferase, an enzyme that catalyzes the addition of a farnesyl group to proteins that contain a C-terminal CAAX motif. This post-translational modification is essential for the proper localization and function of many proteins, including Ras, a key signaling protein that is often mutated in cancer. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras and other proteins, leading to their mislocalization and degradation.
Biochemical and Physiological Effects
The inhibition of farnesyltransferase by this compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by disrupting the proper localization and function of key signaling proteins. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for farnesyltransferase, which allows for the specific targeting of proteins that are farnesylated. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, this compound has several limitations, including its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide. One direction is the development of more potent and selective farnesyltransferase inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of farnesyltransferase in other diseases, including cardiovascular diseases and neurodegenerative disorders. Additionally, the development of more effective delivery methods for this compound could improve its bioavailability and effectiveness in vivo.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets farnesyltransferase and has potential applications in cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and to develop more effective inhibitors with improved bioavailability and selectivity.
Métodos De Síntesis
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of a starting material, 2-fluoro-5-(trifluoromethyl)aniline, which is subjected to several reactions including bromination, nitration, and reduction to form the final product.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has been used extensively in scientific research to investigate its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the farnesylation of proteins that are essential for cancer cell survival. This compound has also been studied for its potential applications in other diseases, including cardiovascular diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NOS/c1-7-2-5-11(20-7)12(19)18-10-6-8(13(15,16)17)3-4-9(10)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLDDPDNLCXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

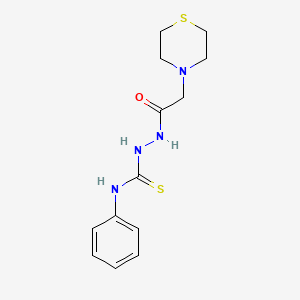
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)
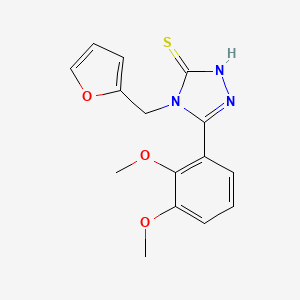
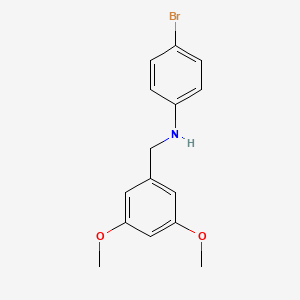
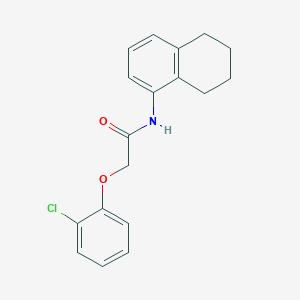
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
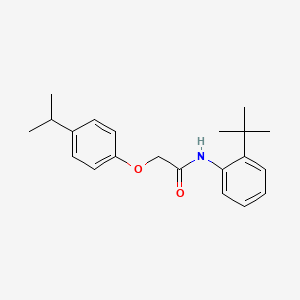
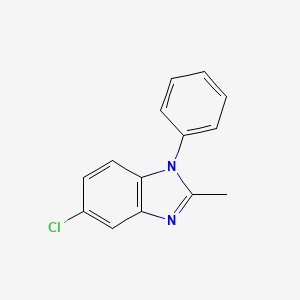
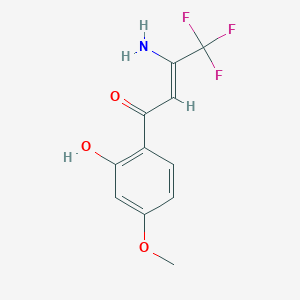
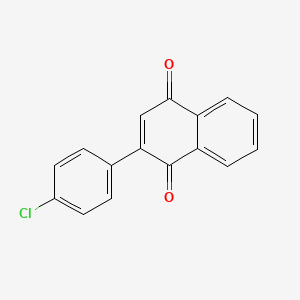
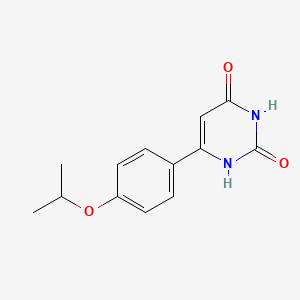
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)